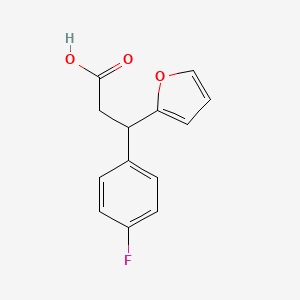

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid

Übersicht

Beschreibung

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid is an organic compound that features both a fluorophenyl group and a furan ring. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject for various chemical and pharmaceutical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and furan-2-carboxylic acid.

Aldol Condensation: The initial step involves an aldol condensation reaction between 4-fluorobenzaldehyde and furan-2-carboxylic acid in the presence of a base such as sodium hydroxide.

Hydrogenation: The resulting product undergoes hydrogenation to reduce the double bond, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Analyse Chemischer Reaktionen

Hydroarylation Reactions

Superacid-mediated hydroarylation enables the formation of 3-aryl derivatives. In triflic acid (TfOH), the compound undergoes protonation to generate reactive O,C-diprotonated intermediates, facilitating electrophilic aromatic substitution with arenes .

| Reaction Type | Reagents/Conditions | Products | Yield | Biological Activity |

|---|---|---|---|---|

| Hydroarylation | TfOH, arenes (e.g., benzene) | 3-Aryl-3-(furan-2-yl)propanoic acids | 45–60% | Antimicrobial (Candida albicans) |

Mechanistic Insight :

-

Protonation at the carbonyl oxygen and furan ring creates a superelectrophilic dication .

-

DFT calculations confirm thermodynamic feasibility (ΔG = −12.3 kcal/mol for diprotonation) .

Coupling Reactions

The carboxylic acid group participates in amide bond formation under standard coupling conditions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amidation | HATU, DIPEA, DMF, amine substrates | N-Arylpropionamide derivatives | 53% |

Example :

Coupling with 4-aminophenyl-spirocyclic amines yields spirocyclic amides, validated by NMR and IR spectroscopy .

Esterification

The acid readily forms esters, enhancing solubility for further reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl 3-(4-fluorophenyl)-3-(furan-2-yl)propanoate |

Reduction

Selective reduction of the carboxylic acid to an alcohol is achievable.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH<sub>4</sub>, anhydrous ether | 3-(4-Fluorophenyl)-3-(furan-2-yl)propanol |

Electrophilic Substitution on the Furan Ring

The furan moiety undergoes halogenation and nitration at the α-position.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | 5-Bromo-furan derivatives |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-furan derivatives |

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage, forming dicarboxylic acids.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 3-(4-Fluorophenyl)malonic acid |

Comparative Reactivity

The fluorophenyl group enhances electron-withdrawing effects, directing electrophiles to the furan ring’s α-position. Substituents on the phenyl ring (e.g., Cl, Br) alter reactivity:

| Derivative | Reaction Rate (vs. Fluoro) | Notes |

|---|---|---|

| 4-Chlorophenyl | 1.2× faster | Increased electrophilicity |

| 4-Methylphenyl | 0.8× slower | Electron-donating group slows reaction |

Synthetic Challenges

-

Regioselectivity : Competing reactions at the furan vs. fluorophenyl sites require careful catalyst selection.

-

Stability : The compound degrades under prolonged UV exposure (t<sub>1/2</sub> = 48 hr).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown potential in various therapeutic areas due to its structural characteristics. Compounds with similar structures often exhibit anti-inflammatory , analgesic , and anticancer properties. The presence of the fluorine atom is believed to enhance lipophilicity and biological activity, which may improve receptor binding and metabolic stability .

Anti-inflammatory Properties

Research indicates that derivatives of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid may possess anti-inflammatory effects similar to those observed in nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, flurbiprofen, a well-known NSAID, is structurally related and has been extensively studied for its efficacy in treating conditions like arthritis and migraine . The mechanism of action typically involves inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.

Anticancer Activity

Studies have suggested that compounds with furan and fluorophenyl moieties can inhibit cancer cell proliferation. For example, derivatives synthesized from 3-(furan-2-yl)propenoic acids have demonstrated antimicrobial activity against various pathogens, including cancer cell lines . The specific interactions of these compounds with cellular targets warrant further investigation to elucidate their potential anticancer mechanisms.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Substitution Reactions : Introducing the fluorinated phenyl group via electrophilic aromatic substitution.

- Carboxylic Acid Formation : Converting intermediates into the propanoic acid moiety through functional group transformations.

The versatility of this compound as a building block in organic synthesis is highlighted by its ability to participate in various reactions, such as hydroarylation and coupling reactions .

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound derivatives against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. The compounds exhibited significant inhibitory effects at concentrations around 64 µg/mL . This suggests that structural modifications can enhance their effectiveness against microbial infections.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds. Research indicates that electron-donating groups on the phenyl ring significantly influence biological activity, particularly in urease inhibition studies . This insight can guide future synthetic efforts to develop more potent derivatives.

Case Studies and Research Findings

A variety of studies have investigated the applications of this compound:

These findings emphasize the compound's versatility and potential across multiple therapeutic areas.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the furan ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.

3-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid: Similar structure with a bromine atom instead of fluorine.

3-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds, making them more resistant to degradation in biological systems.

Biologische Aktivität

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl group and a furan ring. These characteristics are believed to influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula of this compound is . The presence of the fluorine atom enhances lipophilicity, which may improve the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, while the furan ring contributes to aromatic interactions that can increase binding affinity to enzymes or receptors involved in various biological pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that compounds related to this structure demonstrate significant inhibitory effects against several pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Escherichia coli | 8.33 to 23.15 µM |

| Staphylococcus aureus | 5.64 to 77.38 µM |

These findings suggest that the compound may serve as a potential agent in treating fungal and bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in inflammatory disease treatment. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. The structural features allowing it to bind effectively to certain receptors involved in cancer pathways could lead to the development of novel anticancer therapies. Research is ongoing to elucidate these mechanisms and evaluate the compound's efficacy in cancer models .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against Candida albicans, with MIC values indicating potential for therapeutic use against fungal infections.

- Anti-inflammatory Activity : Another investigation reported that compounds similar to this compound effectively reduced inflammation markers in vitro, suggesting potential applications in managing inflammatory diseases.

- Anticancer Studies : Preliminary findings indicate that this compound may inhibit tumor growth in specific cancer cell lines, warranting further exploration into its mechanisms and therapeutic potential .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c14-10-5-3-9(4-6-10)11(8-13(15)16)12-2-1-7-17-12/h1-7,11H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQOVLQTWNZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.